molecular formula C11H14ClNO2 B2387085 cis-5-Phenyl proline hydrochloride CAS No. 2413848-24-3

cis-5-Phenyl proline hydrochloride

Cat. No.: B2387085
CAS No.: 2413848-24-3
M. Wt: 227.69
InChI Key: SMWADGDVGCZIGK-ZJUUUORDSA-N
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Description

cis-5-Phenyl proline hydrochloride: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a phenyl group attached to the fifth carbon of the proline ring, and it exists in the cis configuration. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Phenyl proline hydrochloride typically involves the 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This reaction introduces electrophilic substituents at the fourth position of the pyrrolidine ring, leading to the formation of the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: cis-5-Phenyl proline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the proline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols, are used under controlled conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated proline derivatives.

    Substitution: Various substituted phenyl proline derivatives.

Scientific Research Applications

cis-5-Phenyl proline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: cis-5-Phenyl proline hydrochloride is unique due to its phenyl substitution at the fifth position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a scaffold for developing new therapeutic agents, particularly in targeting bacterial enzymes like sortase SrtA .

Properties

IUPAC Name

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDXEOJSLEQHK-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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